molecular formula C25H22N4O6S3 B12016762 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B12016762
M. Wt: 570.7 g/mol
InChI Key: BCDLFRIOCGREND-STZFKDTASA-N
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Description

2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a morpholinosulfonyl group, a pyrazole ring, and a thioxothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-(morpholinosulfonyl)benzaldehyde with 1-phenyl-3-(4-pyrazolyl)prop-2-en-1-one under basic conditions to form the intermediate chalcone. This intermediate is then reacted with thiosemicarbazide and acetic acid to yield the final product through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-((3-(4-(Morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H22N4O6S3

Molecular Weight

570.7 g/mol

IUPAC Name

2-[(5Z)-5-[[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C25H22N4O6S3/c30-22(31)16-28-24(32)21(37-25(28)36)14-18-15-29(19-4-2-1-3-5-19)26-23(18)17-6-8-20(9-7-17)38(33,34)27-10-12-35-13-11-27/h1-9,14-15H,10-13,16H2,(H,30,31)/b21-14-

InChI Key

BCDLFRIOCGREND-STZFKDTASA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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